molecular formula C25H26FN5O2S B2984405 2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide CAS No. 1358765-97-5

2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide

Cat. No.: B2984405
CAS No.: 1358765-97-5
M. Wt: 479.57
InChI Key: YOXUMALIPFSNAA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-d]pyrimidin-7-one class, characterized by a fused bicyclic core structure with a sulfur-containing thioacetamide side chain. Its structure includes a 4-fluorobenzyl group at position 6, an ethyl group at position 1, and a methyl group at position 3 on the pyrazolo-pyrimidinone scaffold. The thioether linkage (-S-) at position 5 connects the core to an acetamide moiety substituted with a 2-ethylphenyl group.

Properties

IUPAC Name

2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O2S/c1-4-18-8-6-7-9-20(18)27-21(32)15-34-25-28-22-16(3)29-31(5-2)23(22)24(33)30(25)14-17-10-12-19(26)13-11-17/h6-13H,4-5,14-15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXUMALIPFSNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)N(N=C3C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide , identified by its CAS number 1359174-03-0 , is a novel pyrazolo[4,3-d]pyrimidine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C22H22FN5O3SC_{22}H_{22}FN_{5}O_{3}S, with a molecular weight of 455.5 g/mol . Its structure features a pyrazolo[4,3-d]pyrimidine core linked to a thioether and an acetamide group, which may confer unique biological properties compared to other similar compounds .

Kinase Inhibition

Research indicates that compounds within the pyrazolo[4,3-d]pyrimidine class often exhibit potent kinase inhibition. Specifically, the compound may selectively inhibit cyclin-dependent kinases (CDKs) and polo-like kinase 1 (Plk1), which are critical in cell cycle regulation and are often overexpressed in various cancers .

Anti-inflammatory Activity

Preliminary studies suggest that this compound may interact with cyclooxygenase (COX) enzymes, which play a significant role in inflammatory pathways. The structure-activity relationship studies indicate that modifications to its fluorobenzyl and ethyl groups can enhance or diminish this biological activity .

Biological Activity Data

Activity Type Description References
Kinase InhibitionSelective inhibition of CDKs and Plk1 with potential anticancer effects
Anti-inflammatory EffectsInteraction with COX enzymes; potential modulation of inflammatory responses
CytotoxicityExhibits cytotoxic effects on cancer cell lines; further studies needed

Case Study 1: Anticancer Activity

In vitro studies have shown that derivatives of pyrazolo[4,3-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, a derivative similar to our compound demonstrated an IC50 value in the low micromolar range against breast cancer cells, indicating potent anticancer properties .

Case Study 2: Anti-inflammatory Effects

A study evaluating the anti-inflammatory properties of similar compounds found that they effectively reduced pro-inflammatory cytokine production in macrophages. This suggests that our compound might also possess anti-inflammatory capabilities through similar mechanisms .

Structure-Activity Relationship (SAR)

The SAR analysis shows that modifications to the aromatic rings and side chains significantly influence biological activity. For example:

  • Fluorobenzyl Substituent : Enhances binding affinity to kinase targets.
  • Thioether Linkage : Essential for maintaining structural integrity and biological activity.

These insights provide a foundation for further optimization of the compound for enhanced efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the benzyl and acetamide groups, which significantly influence physicochemical properties and bioactivity. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison of Analogues

Compound Benzyl Substituent Acetamide Substituent Key Structural Differences Hypothesized Impact on Properties
Target Compound 4-fluorobenzyl N-(2-ethylphenyl) Bulky 2-ethylphenyl group Enhanced lipophilicity; steric hindrance
2-{[1-Ethyl-6-(4-methoxybenzyl)...} [E1] 4-methoxybenzyl N-(3-fluorophenyl) Methoxy (electron-donating) vs. fluoro Increased solubility; reduced metabolic stability
2-{[1-Ethyl-6-(4-fluorobenzyl)...} [E2] 4-fluorobenzyl N-(2-furylmethyl) Furylmethyl (heteroaromatic) vs. ethylphenyl Improved solubility; altered binding affinity

Key Observations :

The 4-methoxybenzyl group in [E1] offers electron-donating properties, which may improve aqueous solubility but reduce oxidative stability compared to fluorine .

Acetamide Substituent Variations: The N-(2-ethylphenyl) group in the target compound adds steric bulk, which could limit access to narrow enzyme active sites but improve selectivity . The N-(2-furylmethyl) group in [E2] incorporates a heteroaromatic ring, likely improving solubility but reducing lipophilicity compared to alkylaryl groups .

Spectroscopic Differentiation :

  • NMR data (as in ) suggest that substituent changes in regions analogous to "positions 29–36" (e.g., benzyl or acetamide groups) would alter chemical shifts, aiding structural elucidation . For instance, the 4-fluorobenzyl group in the target compound would show distinct $^{19}\text{F}$ NMR signals compared to methoxy or unsubstituted analogs.

Q & A

Q. What are the key challenges in optimizing the synthetic route for this compound, and what methodological strategies can address them?

The synthesis of this pyrazolo-pyrimidinone derivative involves multi-step reactions, including thioether formation, acetamide coupling, and regioselective functionalization. Key challenges include controlling stereochemistry at the pyrimidinone core and avoiding side reactions during sulfur incorporation. Methodological approaches include:

  • Catalyst selection : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-alkyl bond formation, as demonstrated in analogous pyrazolo[4,3-d]pyrimidine syntheses .
  • Solvent optimization : Use of polar aprotic solvents (e.g., DMF or 2-methyltetrahydrofuran) to enhance reaction homogeneity and yield .
  • Purification : Gradient chromatography (hexane/acetone systems) to isolate intermediates with high purity . Example reaction parameters from related syntheses:
StepCatalystSolventYield (%)
CouplingPd(OAc)₂2-MeTHF51%
CyclizationPiperidineEthanol50%

Q. How can researchers reliably characterize the compound’s structure, and what analytical techniques are most effective?

Structural confirmation requires a combination of:

  • X-ray crystallography : Resolves stereochemistry and confirms the pyrazolo-pyrimidinone core .
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 4-fluorobenzyl and ethylphenyl groups) .
  • Mass spectrometry : High-resolution LC-MS (e.g., m/z 362.0 [M+H]+ for analogous compounds) .
  • InChI key validation : Cross-referencing with PubChem’s computed identifiers ensures structural integrity .

Advanced Research Questions

Q. What computational strategies can predict and optimize the compound’s reactivity in novel reactions?

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms are critical for:

  • Transition-state analysis : Identifying energy barriers for sulfur insertion or acetamide coupling .
  • Solvent effects : COSMO-RS simulations to model solvent interactions and improve regioselectivity .
  • Machine learning : Training models on existing pyrazolo-pyrimidinone reaction datasets to predict optimal conditions (e.g., temperature, catalyst loading) .

Q. How should researchers resolve contradictions in biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal) with IC₅₀ comparisons .
  • Metabolite profiling : LC-MS/MS to rule out degradation products interfering with activity .
  • Structural analogs : Synthesize derivatives (e.g., replacing the 4-fluorobenzyl group) to isolate pharmacophore contributions .

Q. What advanced techniques can elucidate the compound’s mechanism of action in medicinal chemistry studies?

  • Cryo-EM or X-ray crystallography : Visualize binding interactions with target proteins (e.g., kinases or GPCRs) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .
  • Proteomics : SILAC-based profiling to identify off-target effects in cellular models .

Methodological Guidance for Data Interpretation

Q. How can researchers validate the reproducibility of synthetic yields across laboratories?

  • Standardized protocols : Publish detailed procedures (e.g., Pd catalyst pre-treatment, inert atmosphere requirements) .
  • Interlab studies : Collaborative validation through platforms like PubChem, ensuring transparency in yield reporting .

Q. What statistical methods are recommended for analyzing dose-dependent biological responses?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) for IC₅₀/EC₅₀ determination .
  • ANOVA with post-hoc tests : Compare responses across treatment groups (e.g., Tukey’s HSD for multiple comparisons) .

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